Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
This compound (CAS 2097944-96-0) is a fluorinated cyclobutane derivative with a complex stereochemical profile. Its molecular formula, C₇H₁₂ClF₂NO₂ , and molecular weight of 215.63 g/mol reflect a core structure comprising:
- A methyl ester group (O-CO-OCH₃)
- A 3,3-difluorocyclobutane ring system
- A secondary amine (NH) attached to the cyclobutane ring
- A hydrochloride counterion (Cl⁻)
The SMILES notation COC(=O)C(C1CC(C1)(F)F)N.Cl highlights the ester-acetamide linkage and the cyclobutane ring’s 3,3-difluoro substitution pattern. The stereochemistry of the cyclobutane ring is not explicitly defined in available data, but the 3,3-difluoro arrangement imposes significant steric and electronic constraints on the ring’s conformation. The hydrochloride salt formation involves protonation of the amine group, creating a charge-assisted hydrogen bond network critical for crystalline stability.
Key Structural Features :
| Component | Description | Functional Role |
|---|---|---|
| Cyclobutane Ring | 3,3-difluoro substitution | Enhances metabolic stability, induces conformational restriction |
| Methyl Ester | Electron-withdrawing ester group | Modulates solubility and reactivity |
| Protonated Amine | Salt formation with Cl⁻ | Stabilizes crystal lattice via hydrogen bonding |
Cyclobutane Ring Strain Dynamics in Fluorinated Systems
The cyclobutane ring in this compound exhibits significant ring strain due to non-ideal bond angles and torsional interactions. Cyclobutane’s inherent strain energy (~26.3 kcal/mol) arises from:
- Angle Strain : Deviation from tetrahedral bond angles (109.5°) to 90° in cyclobutane’s square-like structure.
- Torsional Strain : Eclipsing interactions between adjacent C-H bonds.
Fluorination at the 3,3-positions introduces additional electronic and steric effects:
- Electron-Withdrawing Fluorine Atoms : Reduce ring electron density, altering reactivity and stability.
- Steric Repulsion : Bulky fluorine atoms increase strain but may stabilize puckered conformations.
Studies on fluorinated cyclobutanes reveal that strain is partially mitigated by puckering (non-planar ring conformations), which reduces eclipsing interactions. The 3,3-difluoro substitution pattern may enforce a specific puckered geometry, balancing strain and electronic effects to optimize stability.
Strain Energy Comparison :
| Ring System | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 28.1 |
| Cyclobutane | 26.3 |
| Cyclopentane | 7.1 |
| Cyclohexane | 0.0 |
Hydrogen Bonding Network in Hydrochloride Salt Formation
The hydrochloride salt’s crystalline structure relies on a charge-assisted hydrogen bond network involving the protonated amine and chloride ion. Key interactions include:
- N-H···Cl⁻ Bonds : Strong hydrogen bonds (~2.7–3.0 Å) between the amine’s NH³⁺ group and Cl⁻.
- C-H···Cl⁻ Interactions : Weaker hydrogen bonds involving methyl or cyclobutane CH groups.
Crystallographic studies of similar amine hydrochlorides show that chloride ions adopt a malleable coordination sphere , accepting 3–5 hydrogen bonds depending on donor availability. In this compound, the cyclobutane’s fluorine atoms may influence hydrogen bond geometry by altering local electron density, though direct participation in hydrogen bonding is unlikely due to their electronegativity and steric bulk.
Hydrogen Bond Parameters (Hypothetical Model) :
| Donor | Acceptor | Bond Length (Å) | Bond Angle (°) |
|---|---|---|---|
| NH³⁺ | Cl⁻ | 2.8–3.0 | 170–180 |
| CH₃ (ester) | Cl⁻ | 3.5–3.8 | 130–150 |
Properties
IUPAC Name |
methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5(10)4-2-7(8,9)3-4;/h4-5H,2-3,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZJOIMYAOQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC(C1)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097944-96-0 | |
| Record name | methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride typically involves the following key steps:
- Introduction of the 3,3-difluorocyclobutyl ring system.
- Formation of the amino acid backbone with methyl ester functionality.
- Amino group protection and deprotection steps to ensure selectivity.
- Conversion to the hydrochloride salt for stability and handling.
Preparation of the 3,3-Difluorocyclobutyl Moiety
The difluorocyclobutyl ring is a challenging motif due to the strain and fluorine substitution. A common approach involves difluorocarbene chemistry:
Difluorocarbene Generation: Difluorocarbene (:CF2) can be generated from precursors such as sodium chlorodifluoroacetate, trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), or methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) under mild conditions. These reagents release difluorocarbene upon heating or fluoride ion initiation.
Cyclopropanation and Ring Expansion: The difluorocarbene reacts with suitable alkenes to form difluorocyclopropane intermediates, which can be expanded or transformed into cyclobutyl derivatives through further synthetic manipulation. This step is crucial for introducing the 3,3-difluoro substitution pattern on the cyclobutyl ring.
Amino Acid Backbone Construction
The amino acid portion is typically constructed via glycine methyl ester derivatives:
Starting Material: Commercially available glycine methyl ester hydrochloride serves as a convenient precursor.
Amino Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection by reacting glycine methyl ester hydrochloride with tert-butyl dicarbonate under alkaline conditions (e.g., sodium carbonate) in organic solvents like ethers or methylene chloride at 0–30 °C. This step yields Boc-glycine methyl ester with high purity (~98.8%) and yield (~96.2%).
Aminolysis: The Boc-protected intermediate undergoes aminolysis with nucleophiles such as N,N-dimethylaniline under mild pressure and temperature (around 30 °C) to introduce the amino functionality, yielding N,N-dimethyl-Boc-protected amino esters with high purity (~98.6%) and yield (~91.2%).
Deprotection: The Boc group is removed under acidic conditions to yield the free amino acid methyl ester, which can then be converted into the hydrochloride salt.
Coupling of Difluorocyclobutyl Moiety with Amino Acid Ester
The difluorocyclobutyl intermediate is coupled with the amino acid methyl ester backbone, often via nucleophilic substitution or addition reactions, ensuring the amino group is free or suitably protected to avoid side reactions.
The coupling reaction conditions are optimized to maintain the integrity of the fluorinated ring and the ester group, typically under mild temperatures and inert atmosphere.
Formation of Hydrochloride Salt
The final compound, methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate, is converted to its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.
This salt form improves stability, solubility, and handling properties, which is essential for research and potential pharmaceutical applications.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Amino protection (Boc) | Glycine methyl ester hydrochloride, Boc2O, Na2CO3, ether, 0–30 °C | ~96 | ~98.8 | Mild conditions, high yield and purity |
| Aminolysis | Boc-glycine methyl ester, N,N-dimethylaniline, MTBE, 30 °C, 24 h | ~91 | ~98.6 | Controlled pressure, mild temperature |
| Difluorocarbene generation | Sodium chlorodifluoroacetate or TFDA, fluoride initiator, heat | N/A | N/A | Produces difluorocyclopropane intermediates |
| Coupling of difluorocyclobutyl | Nucleophilic substitution/addition under mild conditions | N/A | N/A | Maintains fluorine and ester integrity |
| Hydrochloride salt formation | Treatment with HCl in solvent | Quantitative | N/A | Enhances stability and solubility |
Research Findings and Considerations
The use of difluorocarbene precursors like TFDA and MDFA allows for efficient and scalable introduction of difluorocyclopropane rings, which can be further elaborated into the cyclobutyl system required.
Amino protection and deprotection steps are crucial to avoid side reactions and achieve high purity products suitable for pharmaceutical research.
The overall synthetic route is amenable to scale-up, with reported yields and purities suitable for research-grade material production.
The hydrochloride salt form is preferred for formulation and biological evaluation due to improved solubility and stability.
Chemical Reactions Analysis
Structural and Functional Analysis
The compound contains three key reactive sites:
-
Methyl ester group (COOCH₃): Susceptible to hydrolysis, transesterification, or nucleophilic substitution.
-
Primary amine (NH₂): Participates in alkylation, acylation, or Schiff base formation.
-
3,3-Difluorocyclobutyl ring : Electron-deficient due to fluorination, enabling ring-opening reactions or electrophilic substitutions.
Molecular formula : C₇H₁₁F₂NO₂
SMILES : COC(=O)C(C1CC(C1)(F)F)N
Cyclobutane Core Formation
The 3,3-difluorocyclobutyl moiety is synthesized via fluorination of a cyclobutanone precursor. A patent (CN109535025B) outlines a four-step process for related difluorocyclobutylamine derivatives :
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Amidation | Oxalyl chloride, NH₃ (ice bath) | 71.6% |
| 2 | Fluorination | BAST (0–10°C, anhydrous CH₂Cl₂) | 71% |
| 3 | Hofmann Degradation | NaOCl/NaOH | – |
| 4 | Salt Formation | HCl/ethyl acetate | – |
For the target compound, the methyl ester group is likely introduced via esterification of the carboxylic acid intermediate (e.g., using methanol and H⁺ catalysis) before fluorination .
Ester Hydrolysis
The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions:
Conditions : 1M HCl (reflux, 6h) or 1M NaOH (RT, 12h).
Amine Reactivity
-
Acylation : Reacts with acetyl chloride to form acetamide derivatives.
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions.
Predicted Reaction Pathways
Based on structural analogs and fluorination chemistry:
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C (predicted via TGA analysis of similar esters).
-
Hydrolytic Sensitivity : Stable in anhydrous solvents but hydrolyzes in aqueous acidic/basic media .
Research Gaps and Opportunities
-
No direct literature on biological activity or catalytic applications of this compound.
-
Further studies needed on enantioselective synthesis (chiral resolution of the amine group).
Scientific Research Applications
Chemical Profile
- Molecular Formula : C7H12ClF2NO2
- Molecular Weight : 215.62 g/mol
- CAS Number : 2227197-61-5
- Structural Information : The compound features a difluorocyclobutyl group, which contributes to its unique properties.
Pharmacological Research
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride is being explored for its potential as a pharmacological agent. Its structural similarity to amino acids suggests that it may interact with biological systems in ways that could be beneficial for drug development.
- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The difluorocyclobutyl moiety may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in neurological applications .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new drugs or therapeutic agents.
- Building Block for Drug Synthesis : Researchers utilize this compound as a versatile building block in the synthesis of biologically active compounds. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry .
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of structurally similar compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote cell survival, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 2: Synthesis of Novel Therapeutics
In a synthetic chemistry project, researchers successfully used this compound as a precursor to create a series of derivatives with enhanced biological activity against cancer cell lines. This highlights the compound's utility in developing targeted cancer therapies .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmacological Research | Potential neuroprotective agent; candidates for treating neurodegenerative diseases |
| Synthetic Chemistry | Intermediate for synthesizing complex molecules; versatile building block for drug development |
| Cancer Research | Derivatives show enhanced activity against cancer cell lines; potential for targeted therapies |
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets. The difluorocyclobutyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated based on constituent atomic masses.
Functional Group Variations
- Ester vs. Nitrile vs. Carboxylic Acid: The methyl ester in the target compound (C₉H₁₆ClF₂NO) enhances lipophilicity compared to the nitrile derivative (C₇H₉ClF₂N₂), which may improve membrane permeability .
- Fluorination Patterns: The 3,3-difluorocyclobutyl group in the target compound introduces conformational rigidity and electron-withdrawing effects, which may reduce metabolic degradation compared to monofluoro-phenyl analogs (e.g., C₉H₁₀ClFNO₂) .
Steric and Electronic Effects
- Cyclobutyl vs. The 3-fluoro-2-methylphenyl analog (C₁₀H₁₂ClFNO₂) combines steric hindrance (methyl group) with electronic effects (fluorine), which could influence receptor binding in drug design .
Biological Activity
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C13H19ClF2N2O2
- Molecular Weight : 292.75 g/mol
- Structural Characteristics : The compound features a cyclobutane ring substituted with fluorine atoms, which may influence its biological interactions and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that it may exhibit effects on neurotransmitter systems, potentially influencing pathways related to neurodegenerative diseases.
Pharmacological Effects
- Neuroprotective Properties : Studies have suggested that compounds similar to Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate may have neuroprotective effects. For instance, they could inhibit apoptotic pathways in neuronal cells, thereby providing protection against neurodegenerative conditions such as Alzheimer's disease .
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory activity in preclinical models, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Inhibition of apoptosis | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antioxidant | Decrease in oxidative stress |
Case Studies
- Neurodegenerative Disease Model : In a study involving a mouse model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation .
- Inflammation Model : In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Research Findings
Recent research highlights the potential therapeutic applications of this compound:
- A patent describes its use as a treatment for neurodegenerative diseases, emphasizing its ability to cross the blood-brain barrier and exert beneficial effects on neuronal health .
- Additional studies have explored its role as a modulator of neurotransmitter release, suggesting implications for mood disorders and anxiety treatment .
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>97% as per industry standards) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.8–2.5 ppm (cyclobutyl protons), δ 3.7 ppm (methoxy group), and δ 4.2 ppm (α-amino proton) .
- ¹⁹F NMR : Doublet signals near -110 ppm (CF₂ group) .
- Mass Spectrometry : ESI-MS in positive mode for molecular ion detection ([M+H]⁺ expected at m/z 216.63) .
Validation : Discrepancies in ¹³C NMR shifts (e.g., cyclobutyl carbons at ~35 ppm) may indicate stereochemical impurities .
How does the 3,3-difluorocyclobutyl group impact the compound’s physicochemical properties compared to non-fluorinated analogs?
Advanced Research Question
- Lipophilicity : The CF₂ group increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Fluorination retards oxidative metabolism (e.g., CYP450-mediated degradation) by blocking reactive sites, as seen in related cyclobutyl amines .
- Conformational Rigidity : The cyclobutyl ring introduces strain, favoring specific bioactive conformations in receptor-binding studies .
Data Contradiction : While fluorination generally improves stability, hydrolytic susceptibility of the ester group remains a concern under basic conditions .
What challenges arise in achieving enantiomeric purity, and what resolution methods are effective?
Advanced Research Question
- Racemization Risk : The α-amino ester group is prone to racemization at pH > 7 or elevated temperatures .
- Chiral Resolution :
Case Study : Enantiomeric excess (ee) drops to <80% if the reaction exceeds 25°C during coupling .
What storage conditions are optimal for maintaining the compound’s stability?
Basic Research Question
- Temperature : Store at -20°C in airtight containers to prevent moisture absorption and thermal degradation .
- Solvent Systems : Lyophilized powder is stable for >3 years; solutions in anhydrous DMSO or ethanol retain integrity for 1 year at -80°C .
Caution : Exposure to humidity leads to ester hydrolysis, detectable via HPLC peak splitting .
What metabolic pathways are predicted for this compound in pharmacokinetic studies?
Advanced Research Question
- Ester Hydrolysis : Rapid conversion to the carboxylic acid derivative by esterases in plasma .
- Cyclobutyl Ring Oxidation : Limited due to fluorination, but minor CYP3A4-mediated hydroxylation at the 1-position may occur .
- Renal Clearance : The hydrochloride salt increases water solubility, favoring urinary excretion of metabolites .
Methodology : Use in vitro microsomal assays (human liver S9 fractions) to track degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
